Anthelvencin A

DNA Minor Groove Binding Stereochemistry-Activity Relationship Thermodynamics

For researchers requiring a stereochemically defined minor groove binder. The natural (4S)-(+) enantiomer (K = 1.46 × 10⁷ M⁻¹ for AATT) ensures specific DNA affinity. Sourced from Streptomyces venezuelae, it offers superior potency over Anthelvencin B and distinct biosynthetic utility. Use as a positive control in footprinting assays or scaffold for chiral lexitropsin design.

Molecular Formula C19H25N9O3
Molecular Weight 427.5 g/mol
CAS No. 58616-25-4
Cat. No. B14161924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnthelvencin A
CAS58616-25-4
Molecular FormulaC19H25N9O3
Molecular Weight427.5 g/mol
Structural Identifiers
SMILESCN1C=C(C=C1C(=O)NCCC(=N)N)NC(=O)C2=CC(=CN2)NC(=O)C3CCC(=N3)N
InChIInChI=1S/C19H25N9O3/c1-28-9-11(7-14(28)19(31)23-5-4-15(20)21)26-18(30)13-6-10(8-24-13)25-17(29)12-2-3-16(22)27-12/h6-9,12,24H,2-5H2,1H3,(H3,20,21)(H2,22,27)(H,23,31)(H,25,29)(H,26,30)/t12-/m0/s1
InChIKeyZKNZAWGJQIYHNE-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anthelvencin A (CAS 58616-25-4): A Structurally Revised Pyrrolamide Metabolite with Distinct Antibacterial and Anthelmintic Properties


Anthelvencin A is a pyrrolamide antibiotic and anthelmintic metabolite produced by Streptomyces venezuelae ATCC 14583 and 14585 [1]. Originally isolated in 1965, its structure has been revised to include a 2-amino-1-pyrrolinium moiety and a single N-methylpyrrole unit [1]. The compound is characterized by a molecular formula of C₁₉H₂₅N₉O₃ and a molecular weight of 427.46 g/mol [2]. It exhibits moderate antibacterial activity against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, mycobacteria, yeast, and fungi, as well as demonstrated anthelmintic efficacy in murine and swine models [3]. Like other pyrrolamides (e.g., netropsin, distamycin), Anthelvencin A binds in the minor groove of DNA, specifically targeting A/T-rich sequences, thereby interfering with DNA replication and transcription [1][4].

Anthelvencin A Procurement: Why Generic Pyrrolamide or Structural Analog Substitution Fails


While Anthelvencin A shares the pyrrolamide scaffold and DNA minor-groove binding mode with other compounds like netropsin, distamycin A, and congocidine, it cannot be simply substituted by its closest in-class analogs or its enantiomer. The (4S) stereochemistry at the 2-amino-1-pyrrolinium moiety is critical for its specific binding conformation and subsequent biological activity; the unnatural (4R)-(-) enantiomer displays distinct binding geometry, altered exchange kinetics, and reduced DNA binding affinity [1]. Furthermore, Anthelvencin A differs from its natural co-metabolite Anthelvencin B by the presence of a single N-methylpyrrole group, which confers approximately 2-fold greater antimicrobial potency [2]. Its biosynthesis also involves a unique NRPS architecture (Type II, composed of stand-alone domains) and a distinct biosynthetic gene cluster (BGC0002042), enabling combinatorial biosynthesis approaches that are not possible with distamycin or netropsin [3][4]. Thus, substituting Anthelvencin A with a similar compound would invalidate any study focused on its unique stereochemical, biosynthetic, or quantitative activity profile.

Anthelvencin A (58616-25-4) Quantitative Evidence Guide: Comparator-Based Differentiation for Scientific Selection


Enantiomer-Specific DNA Binding Affinity and Kinetics: Natural (4S)-(+)-Anthelvencin A vs. Unnatural (4R)-(-) Enantiomer

The naturally occurring (4S)-(+)-anthelvencin A enantiomer binds to duplex calf thymus DNA with a binding constant of K = (1.46 ± 0.01) × 10⁷ M⁻¹, which is approximately 8% higher than the binding constant of its unnatural (4R)-(-) enantiomer, K = (1.35 ± 0.01) × 10⁷ M⁻¹ [1]. This difference is further substantiated by thermodynamic measurements: the free energy of binding (ΔG°) for the (4S) enantiomer is -33.5 kJ/mol, compared to -33.0 kJ/mol for the (4R) enantiomer, when binding to the poly[d(AT)]•poly[d(AT)] duplex at 25 °C [2].

DNA Minor Groove Binding Stereochemistry-Activity Relationship Thermodynamics

Comparative Antimicrobial Potency: Anthelvencin A Demonstrates Two-Fold Higher Activity Relative to Anthelvencin B

The antimicrobial activity of Anthelvencin B (which lacks an N-methyl group) is approximately half that of Anthelvencin A (which contains one N-methylpyrrole unit) [1]. This difference is attributed to the structural variation identified by 1H-NMR, where Anthelvencin A exhibits a single N-methyl signal, while Anthelvencin B shows none [1]. The antibiotic properties of both compounds resemble those reported for netropsin and distamycin A [1].

Antibacterial Activity Pyrrolamide Antibiotics Structure-Activity Relationship

DNA Sequence Specificity and Minor Groove Binding Mode: Similarity to Netropsin and Distamycin A

DNase I footprinting experiments reveal that the DNA sequence specificity of (4S)-(+)-anthelvencin A is similar to that of netropsin, binding preferentially to A/T-rich sequences [1]. High-field 1H NMR studies on the decadeoxyribonucleotide d(CGCAATTGCG)₂ demonstrate that (4S)-(+)-anthelvencin A binds along the 5'-A4A5T6T7-3' sequence in the minor groove [1]. The exchange rate of the drug between equivalent 5'-AATT sites is 36 s⁻¹ at 21 °C, with an activation free energy ΔG‡ of 68.3 ± 5 kJ mol⁻¹ [1].

DNA Footprinting Minor Groove Binder Sequence Selectivity

In Vivo Anthelmintic Efficacy in Mammalian Models: Demonstrated Activity Against Nematodes in Mice and Swine

Anthelvencin A is effective in controlling nematode infections in mice and swine, as documented in both patent literature and comprehensive reviews of natural anthelmintic products [1][2]. This distinguishes it from other pyrrolamide antibiotics like netropsin and distamycin A, which are primarily noted for their antiviral and antitumor properties but are too toxic for clinical use, thereby limiting their in vivo applications [3]. The compound also inhibits egg hatching, motility, and larval development of helminths [2].

Anthelmintic Activity In Vivo Efficacy Helminth Infection

Unique Biosynthetic Gene Cluster and NRPS Architecture: A Model for Combinatorial Biosynthesis Studies

The biosynthetic gene cluster for Anthelvencin A (BGC0002042) has been fully sequenced from S. venezuelae ATCC 14583 and is characterized by a nonribosomal peptide synthetase (NRPS) composed of stand-alone domains—a Type II NRPS architecture [1][2]. This is distinct from the classical multimodular NRPSs and is also observed in the biosynthesis of congocidine (netropsin) and distamycin, yet the specific domain organization and the involvement of an ATP-grasp ligase (Ant23) are unique features of the anthelvencin pathway [1]. The cluster has been proposed as an interesting model to study protein-protein interactions in NRPSs and is a good candidate for combinatorial biosynthesis approaches [1].

Biosynthetic Gene Cluster Nonribosomal Peptide Synthetase Combinatorial Biosynthesis

Anthelvencin A (CAS 58616-25-4): Evidence-Driven Research and Industrial Application Scenarios


DNA Minor Groove Binding Studies and Stereochemical Probe Development

Given the established DNA binding affinity of the natural (4S)-(+) enantiomer (K = 1.46 × 10⁷ M⁻¹) and its specific 5'-AATT sequence recognition [1], Anthelvencin A is an ideal candidate for studies investigating the stereochemical requirements of minor groove binding. Researchers can utilize the compound as a positive control in footprinting assays or as a scaffold for designing chiral lexitropsins with altered DNA recognition properties.

Combinatorial Biosynthesis and Metabolic Engineering

The fully characterized biosynthetic gene cluster (BGC0002042) and its unique Type II NRPS architecture make Anthelvencin A a prime candidate for combinatorial biosynthesis [2][3]. Researchers can use this system to engineer novel pyrrolamide analogs with potentially improved therapeutic indices by swapping domains or introducing heterologous genes.

In Vivo Anthelmintic Screening and Lead Optimization

Anthelvencin A's documented efficacy against nematodes in murine and porcine models [4][5] positions it as a valuable tool for in vivo anthelmintic studies. Unlike other pyrrolamides that are too toxic for in vivo use, Anthelvencin A can serve as a lead compound for developing safer anthelmintic agents, or as a reference standard in phenotypic screening campaigns targeting helminth infections.

Comparative Antimicrobial Pharmacology with Pyrrolamide Antibiotics

The two-fold potency advantage of Anthelvencin A over Anthelvencin B [6] provides a clear structure-activity relationship (SAR) that can be exploited in medicinal chemistry programs. Researchers can procure Anthelvencin A alongside Anthelvencin B to establish baseline SAR for the N-methylpyrrole moiety, guiding the design of more potent antimicrobial candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anthelvencin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.